molecular formula C22H24Cl2N2 B14207230 5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole CAS No. 827016-79-5

5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole

Cat. No.: B14207230
CAS No.: 827016-79-5
M. Wt: 387.3 g/mol
InChI Key: OZCWAPJGNVMZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole is a synthetic compound belonging to the indole class of organic compounds. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a dichloro substitution on the indole ring and a piperidine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Dichlorination: The indole core is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 5 and 6 positions.

    Piperidine Substitution: The final step involves the introduction of the piperidine moiety. This can be achieved through a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the indole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloroindole: A simpler analog without the piperidine moiety.

    2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole: Lacks the dichloro substitution.

    Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.

Uniqueness

5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole is unique due to its specific combination of dichloro and piperidine substituents, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

827016-79-5

Molecular Formula

C22H24Cl2N2

Molecular Weight

387.3 g/mol

IUPAC Name

5,6-dichloro-2-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C22H24Cl2N2/c1-14-4-3-5-15(2)22(14)16-6-8-26(9-7-16)13-18-10-17-11-19(23)20(24)12-21(17)25-18/h3-5,10-12,16,25H,6-9,13H2,1-2H3

InChI Key

OZCWAPJGNVMZGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=CC4=CC(=C(C=C4N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.